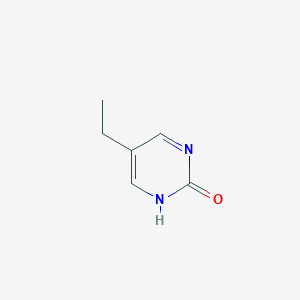

5-Ethylpyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-ethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKXBRRNSJBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493772 | |

| Record name | 5-Ethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64171-56-8 | |

| Record name | 5-Ethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Condensation via the Biginelli Reaction

The Biginelli reaction, a classic three-component condensation, has been adapted for synthesizing 5-ethylpyrimidin-2(1H)-one. This method involves an aromatic aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea under acidic conditions. The ethyl group at the 5-position is introduced via the β-keto ester component.

Typical Procedure :

- Reactants : Ethyl acetoacetate (1.0 mol), benzaldehyde (1.0 mol), urea (1.2 mol).

- Catalyst : Concentrated HCl or Lewis acids (e.g., Yb(OTf)₃).

- Conditions : Reflux in ethanol or solvent-free at 80–100°C for 4–8 hours.

- Yield : 60–75%.

Optimization Insights :

- Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.

- Ionic liquid catalysts enhance regioselectivity and recyclability.

Cyclization of Enamine Intermediates

Enamine intermediates derived from α,β-unsaturated carbonyl compounds and urea derivatives offer a modular route. For this compound, ethyl-containing enamines are cyclized under basic or acidic conditions.

Example Protocol :

- Enamine Formation :

- Cyclization :

Key Advantages :

Copper-Catalyzed Coupling Reactions

A patent (WO2012107831A1) discloses a one-pot synthesis using copper(I) oxide (Cu₂O) to mediate coupling between 5-ethyl-2(1H)-pyridone and aryl halides. While optimized for phenyl derivatives, this method is adaptable for ethyl-substituted intermediates.

Representative Steps :

- Reactants : 5-Ethyl-2(1H)-pyridone (1.0 mol), bromobenzene (2.0 mol), Cu₂O (0.05 mol), K₂CO₃ (1.0 mol).

- Conditions : 140–145°C under Dean-Stark dehydration for 4 hours.

- Workup : Aqueous NaOH wash, charcoal filtration, and recrystallization in methyl tert-butyl ether.

- Yield : 90% with HPLC purity >99.9%.

Mechanistic Notes :

- Cu₂O avoids preactivation steps required for traditional Ullmann couplings.

- Base selection (K₂CO₃ vs. K₃PO₄) critically impacts yield.

Oxidation of Dihydropyrimidinones

5-Ethyl-3,4-dihydropyrimidin-2(1H)-one, accessible via Biginelli reactions, is oxidized to the aromatic pyrimidinone using potassium peroxydisulfate (K₂S₂O₈).

Procedure :

- Substrate : 5-Ethyl-3,4-dihydropyrimidin-2(1H)-one (1.0 mol).

- Oxidant : K₂S₂O₈ (2.0 mol) in acetonitrile/water (3:1).

- Conditions : Reflux for 6–8 hours.

- Yield : 80–85%.

Analytical Validation :

- ¹H NMR (CDCl₃): δ 1.16 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.42 (q, J = 7.5 Hz, 2H, CH₂), 6.54–7.40 (m, 3H, pyrimidinone-H).

- HPLC Purity: ≥99.5%.

Microwave- and Ultrasound-Assisted Synthesis

Modern techniques improve efficiency and selectivity. For example, PMC10720285 reports ultrasound-assisted cyclization of chromenopyrimidines, a strategy applicable to ethyl-substituted analogs.

Case Study :

- Reactants : Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (1.0 mol), thiourea (1.2 mol).

- Conditions : Ultrasound irradiation at 60°C for 30 minutes.

- Yield : 88% vs. 65% under conventional heating.

Comparative Analysis of Methods

Purification and Characterization

Purification Strategies :

- Activated Charcoal : Removes colored impurities (3% w/w).

- Recrystallization : Methyl tert-butyl ether or n-butanol yields crystalline product.

- Chromatography : Silica gel (hexanes/ethyl acetate) for analytical-scale purification.

Analytical Data :

- HRMS (ESI) : m/z calcd for C₇H₁₀N₂O [M + H]⁺: 139.0866; found: 139.0869.

- FT-IR : 1670 cm⁻¹ (C=O), 3150 cm⁻¹ (N-H).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the keto group can yield 5-ethylpyrimidin-2-ol, which can further undergo various transformations.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), acylating agents (acyl chlorides).

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: 5-Ethylpyrimidin-2-ol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. S6K1 Inhibitor Research

One of the most significant applications of 5-Ethylpyrimidin-2(1H)-one is as a structural component in the development of S6K1 inhibitors, such as PF-4708671. This inhibitor selectively targets the S6K1 kinase, which plays a critical role in cancer biology by regulating cell growth and metabolism. Research has shown that compounds derived from this compound can effectively inhibit S6K1 activity in vitro and alleviate heart remodeling in myocardial infarction models in vivo .

2. Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the compound have led to enhanced activity against various bacterial strains, making it a candidate for further exploration in antibiotic development. The structure allows for interactions with bacterial enzymes, potentially disrupting their function .

Enzymatic Studies

3. Enzyme Inhibition Studies

Research involving Lactobacillus casei dihydrofolate reductase has utilized analogs of this compound to explore binding affinities and conformational changes upon ligand binding. NMR studies have shown that these analogs can adopt multiple conformations, which may influence their inhibitory effectiveness against this enzyme, crucial for folate metabolism . Such studies are vital for understanding how structural variations affect enzyme interactions.

Material Science Applications

4. Synthesis of Functional Materials

This compound has also been explored for its potential in synthesizing functional materials. Its ability to form stable complexes with metals has implications for catalysis and sensor development. The compound's coordination chemistry allows it to act as a ligand in various catalytic processes, enhancing reaction efficiencies in organic synthesis .

Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidin-2(1H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

5-Methylpyrimidin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

5-Phenylpyrimidin-2(1H)-one: Contains a phenyl group at the 5-position.

5-Chloropyrimidin-2(1H)-one: Contains a chlorine atom at the 5-position.

Uniqueness

5-Ethylpyrimidin-2(1H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl analogs.

Biological Activity

5-Ethylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 5-position of the pyrimidine ring. Its molecular formula is , and it has a molecular weight of 136.15 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study highlighted that similar compounds can inhibit viral replication through the inhibition of key enzymes such as reverse transcriptase and dihydrofolate reductase, which are crucial for viral RNA synthesis and cellular metabolism, respectively .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Reverse Transcriptase | TBD | |

| Other Pyrimidines | Dihydrofolate Reductase | TBD |

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. For instance, compounds related to this compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for these compounds ranged around 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX-2 by Pyrimidine Derivatives

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | TBD | Celecoxib | 0.04 | |

| Other Pyrimidines | TBD | Indomethacin | 9.17 |

Anticancer Properties

The anticancer potential of pyrimidines is well-documented, with several studies reporting their efficacy against various cancer cell lines. For example, certain derivatives showed IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent cytotoxicity . The mechanism often involves interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | TBD | ROS Generation & Tubulin Interference | |

| Other Pyrimidines | KB-V1Vbl | TBD | Apoptosis Induction |

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various pyrimidine derivatives against influenza viruses. The results indicated that compounds similar to this compound could effectively reduce viral titers in vitro by inhibiting viral replication pathways.

Case Study 2: Anti-inflammatory Response

In a rat model of inflammation induced by carrageenan, pyrimidine derivatives exhibited significant reduction in paw edema compared to controls. The observed effects were attributed to the inhibition of COX-2 and nitric oxide synthase (iNOS), further supporting their potential as anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for 5-Ethylpyrimidin-2(1H)-one, and how can reaction yields be optimized?

The synthesis of pyrimidinone derivatives like this compound often follows multi-component condensation reactions. A common approach involves reacting ethyl acetoacetate, urea, and aldehydes under acidic or catalytic conditions. For example, in analogous syntheses, refluxing ethanol with glycine as a catalyst (0.01 mmol) at controlled temperatures (80–100°C) for 2–4 hours yields dihydropyrimidinones . Optimization strategies include:

- Solvent selection : Ethanol or toluene improves solubility and reduces side reactions.

- Catalyst screening : Amino acids (e.g., glycine) enhance reaction efficiency compared to traditional acids .

- Purification : Recrystallization from ethanol or chromatography ensures purity (>90% yield in optimized cases) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H-NMR : Identifies proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm and pyrimidinone NH signals at δ 10–12 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ for C₆H₈N₂O at m/z 124.1) .

- Melting point analysis : Validates purity (e.g., sharp melting points within 1–2°C range) .

Q. How does the reactivity of this compound compare to other pyrimidinone derivatives?

The ethyl substituent enhances electron density at the pyrimidinone ring, increasing susceptibility to electrophilic substitution. For example:

- Nucleophilic substitution : The NH group reacts with alkyl halides or acylating agents .

- Oxidation : The ethyl side chain can undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

- Hydrogenation : Selective reduction of the pyrimidinone ring is possible with Pd/C and H₂ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound derivatives?

Discrepancies between experimental data (e.g., NMR shifts vs. X-ray structures) can arise from polymorphism or dynamic effects. Strategies include:

- DFT calculations : Compare theoretical NMR/COSY spectra with experimental data to validate tautomeric forms .

- SHELX refinement : Use programs like SHELXL to model disorder or hydrogen-bonding networks in crystal structures .

- Molecular docking : Predict binding conformations when biological activity data conflicts with structural models .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Target selection : Prioritize enzymes (e.g., kinases) or receptors with known pyrimidinone interactions .

- Assay optimization : Use fluorescence polarization for binding affinity or microplate assays for IC₅₀ determination .

- Control compounds : Include structurally similar analogs (e.g., 5-phenyl or 5-methyl derivatives) to isolate the ethyl group’s effect .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The ethyl group sterically directs reactions to specific ring positions:

- Electrophilic substitution : Bromination occurs preferentially at the 4-position due to deactivation by the carbonyl group .

- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts with bulky ligands (e.g., SPhos) to target the 6-position .

- Protecting groups : Temporarily block the NH group with Boc anhydride to direct alkylation to the ring nitrogen .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

- pH-dependent degradation : The compound hydrolyzes in acidic conditions (pH < 3) to form urea derivatives .

- Thermal stability : Store at −20°C in DMSO to prevent ring-opening reactions .

- Light sensitivity : Protect from UV exposure to avoid photooxidation of the ethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.